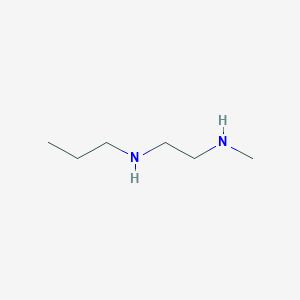![molecular formula C17H17N5O2S2 B2722585 4-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d]thiazol-2-yl)butanamide CAS No. 1021253-37-1](/img/structure/B2722585.png)
4-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d]thiazol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d]thiazol-2-yl)butanamide” is a complex organic molecule that contains several functional groups including an acetamidopyridazine group and a benzo[d]thiazole group .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its molecular structure, polarity, and the nature of its functional groups .Applications De Recherche Scientifique
Antitumor Activities
Research indicates that benzothiazole derivatives, closely related to the compound , have shown promising antitumor activities. For example, a study on the synthesis and antitumor activity of novel N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides demonstrated potent antiproliferative activity against HeLa (human cervical cancer) and A549 (human lung cancer) cell lines (Wu et al., 2017). Another study explored the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, showing how modifications to benzothiazole derivatives can influence metabolic stability and anticancer activity (Stec et al., 2011).
Corrosion Inhibition
Benzothiazole derivatives have also been studied for their corrosion inhibiting effects. One such study on benzothiazole derivatives as corrosion inhibitors for carbon steel in 1 M HCl solution showed these compounds could offer high inhibition efficiencies, suggesting potential applications in protecting materials from corrosion (Hu et al., 2016).
Antimicrobial and Anticancer Screening
Another area of research involves the design, synthesis, antimicrobial activity, and anticancer screening of thiazolidin-4-ones derivatives. These studies have led to the identification of compounds with significant antibacterial and anticancer activity, indicating the therapeutic potential of benzothiazole-related compounds in treating various diseases (Shehab & Mouneir, 2015).
Schistosomicidal Agents
Further research has explored the synthesis and in vitro evaluation of new benzothiazole derivatives as schistosomicidal agents. This research demonstrates the potential of benzothiazole derivatives in developing new treatments for schistosomiasis, a disease caused by parasitic worms (Mahran et al., 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(6-acetamidopyridazin-3-yl)sulfanyl-N-(1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S2/c1-11(23)18-14-8-9-16(22-21-14)25-10-4-7-15(24)20-17-19-12-5-2-3-6-13(12)26-17/h2-3,5-6,8-9H,4,7,10H2,1H3,(H,18,21,23)(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIAKFHWWRZCAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)NC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-(3-bromobenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2722502.png)
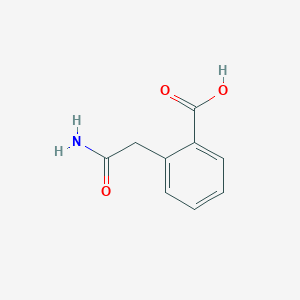

![3-Fluorosulfonyloxy-5-[methyl(oxolan-2-ylmethyl)carbamoyl]pyridine](/img/structure/B2722508.png)


![(E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino]({[4-(2-methylpropyl)phenyl]methylidene})amine hydrobromide](/img/structure/B2722511.png)
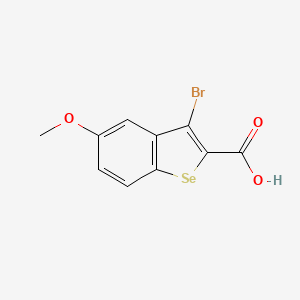
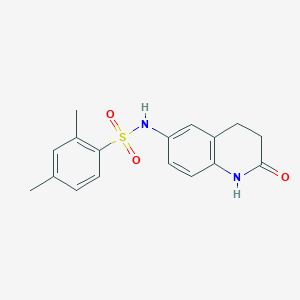

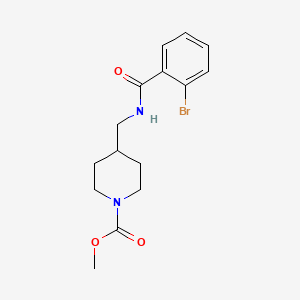

![2-(4-chlorophenyl)-5-isopropyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2722521.png)
